molecular formula C13H19ClN4O2 B1320884 tert-Butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate CAS No. 203519-88-4

tert-Butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate

Cat. No. B1320884
M. Wt: 298.77 g/mol
InChI Key: OKGUCUQGOHTRAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl piperazine-1-carboxylate derivatives is typically multi-step and involves starting materials such as tert-butyl-4-hydroxypiperdine-1-carboxylate or piperidin-4-ylmethanol. For example, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was achieved through three steps with a total yield of 49.9% . Another derivative, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, was synthesized from piperidin-4-ylmethanol through four steps, including nucleophilic substitution, oxidation, halogenation, and elimination reactions, with a high total yield of 71.4% .

Molecular Structure Analysis

The molecular structure of these compounds is confirmed using various analytical techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR), and X-ray diffraction. For instance, the structure of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was characterized with ESI-MS, 1H NMR, and elementary analysis . The crystal structure of a related compound showed that the piperazine ring adopts a chair conformation, and the dihedral angles between the pyrimidine and phenyl rings vary, indicating flexibility in the molecular conformation .

Chemical Reactions Analysis

The tert-butyl piperazine-1-carboxylate derivatives are intermediates in the synthesis of various biologically active compounds. They can undergo a range of chemical reactions, including amination, as demonstrated in the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate . The reactivity of these intermediates is influenced by the substituents on the piperazine and pyrimidine rings, which can be tailored to produce desired pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperazine-1-carboxylate derivatives are influenced by their molecular structure. The presence of tert-butyl groups can increase steric bulk, affecting solubility and reactivity. The substituents on the pyrimidine and piperazine rings can also impact the compound's hydrogen bonding capability, as seen in the crystal packing where C-H⋯O hydrogen bonds link the molecules into chains . The physicochemical properties, such as molecular electrostatic potential and frontier molecular orbitals, have been studied using density functional theory (DFT) calculations, providing insights into the reactivity and stability of these compounds .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : Synthesis of novel organic compounds .
    • Method : Piperazine and N-Boc piperazine and their simple derivatives such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
    • Results : These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
  • Scientific Field: Drug Discovery

    • Application : Synthesis of biologically active natural products .
    • Method : The target compound was synthesized starting from commercially available 4-bromo-1H-indole .
    • Results : The newly synthesized compounds were characterized by spectral data .
  • Scientific Field: Environmental Research

    • Application : Pollution management and sustainability.
    • Method : It can be used as a tool to study the effects of pollutants on ecosystems and to develop strategies for mitigating their impact.
    • Results : This is a potential application and specific results or outcomes are not mentioned.
  • Scientific Field: X-ray Diffraction Studies

    • Application : Structural analysis of organic compounds .
    • Method : Two derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, were synthesized and their structures were confirmed by single crystal X-ray diffraction analysis .
    • Results : The crystal structure of the compound adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions .
  • Scientific Field: Biological Evaluation

    • Application : Antibacterial and antifungal activities .
    • Method : The antibacterial and antifungal activities of the synthesized compounds were studied against several microorganisms .
    • Results : The compounds were found to be moderately active .
  • Scientific Field: Organic Chemical Synthesis

    • Application : Synthesis of organic chemical intermediates .
    • Method : The compound is used as an organic chemical synthesis intermediate .
    • Results : The specific results or outcomes are not mentioned .
  • Scientific Field: Chemical Synthesis

    • Application : Synthesis of organic chemical intermediates .
    • Method : The compound is used as an organic chemical synthesis intermediate .
    • Results : The specific results or outcomes are not mentioned .
  • Scientific Field: Chemoselective Tert-Butoxycarbonylation

    • Application : Chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines .
    • Method : The use of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines has been demonstrated .
    • Results : In situ React IR technology was used to confirm the effectivity and chemoselectivity of this novel Boc reagent .

Safety And Hazards

The compound is classified as potentially harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

tert-butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-8-10(14)15-9-16-11/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGUCUQGOHTRAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595672
Record name tert-Butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate

CAS RN

203519-88-4
Record name tert-Butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4,6-dichloropyrimidine (10.05 g), tert-butoxycarbonylpiperazine (11.94 g) and triethylamine (28.20 ml) in ethanol (150 ml) was heated at reflux for 18 hours. Solvent was evaporated and the residue dissolved in ethyl acetate and washed with water, saturated aqueous ammonium chloride solution, dried (Na2SO4) and evaporated. Recrystallisation from ethyl acetate/hexane gave, as a solid 1-(tert-butoxycarbonyl)-4-(6-chloro-pyrimidin-4-yl)piperazine (16.80 g).
Quantity
10.05 g
Type
reactant
Reaction Step One
Quantity
11.94 g
Type
reactant
Reaction Step One
Quantity
28.2 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Kono, T Matsumoto, T Imaeda, T Kawamura… - Bioorganic & Medicinal …, 2014 - Elsevier
A series of piperazine ureas were designed, synthesized, and evaluated for their potential as novel orally efficacious fatty acid amide hydrolase (FAAH) inhibitors for the treatment of …
Number of citations: 20 www.sciencedirect.com

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